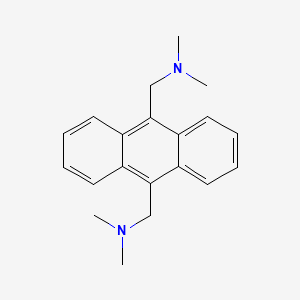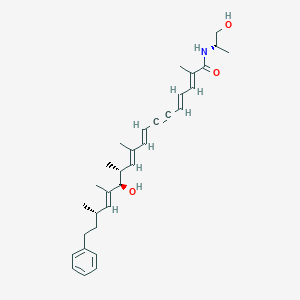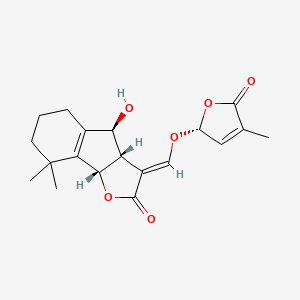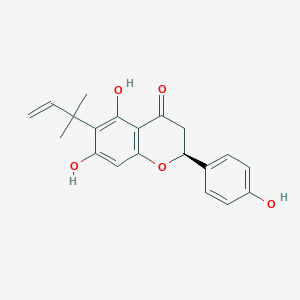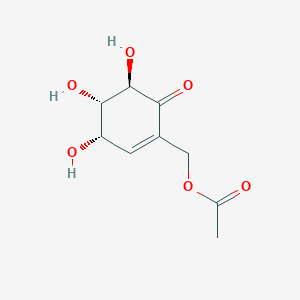
Gabosine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabosine D is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Total Synthesis and Biological Activity : Gabosine D, along with other gabosines, has been a subject of extensive synthetic research. One study achieved the total syntheses of levorotatory enantiomers of gabosines D and E using a divergent approach, highlighting the potential for synthesizing dextrorotatory enantiomers as well (Fresneda et al., 2016).
- Chemical Structure and Configuration : Another significant aspect of research on this compound involves determining its chemical structure and configuration. This has been done through methods like X-ray diffraction and NMR spectral analysis, as evidenced in various synthesis studies (Shing & Cheng, 2010).
Biological Activity and Potential Applications
- Inhibition of Enzymes : A study on this compound derivatives showed that they inhibit glutathione S-transferase M1, which is essential for overcoming cisplatin resistance in lung cancer cells. This indicates a potential application of this compound in cancer treatment (Wang et al., 2011).
- Diverse Biological Activities : Gabosines, including this compound, exhibit a range of interesting biological activities, such as enzyme inhibition, which is critical in various therapeutic areas. The versatility of these compounds is highlighted in their structural diversity and potential applications in different fields of medicine and pharmacology.
Propiedades
Fórmula molecular |
C9H12O6 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |
Clave InChI |
QNDBYGBRMNCSJX-XVYDVKMFSA-N |
SMILES isomérico |
CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |
SMILES canónico |
CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Sinónimos |
gabosine D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


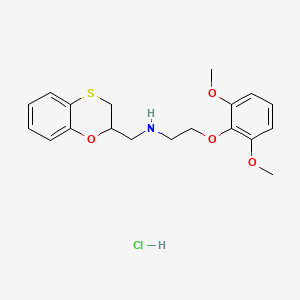
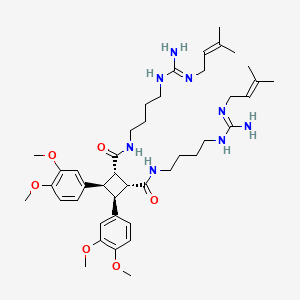
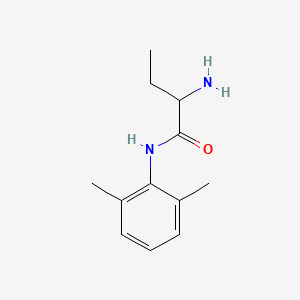
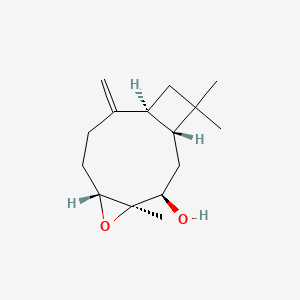
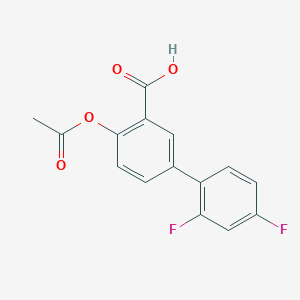
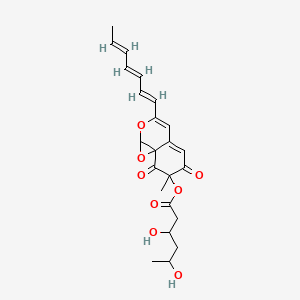


![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)
